2-(2-Benzylphenoxy)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-benzylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(16(17)18)19-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZOFYNKVOCRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 2 Benzylphenoxy Propanoic Acid
Retrosynthetic Analysis of the 2-(2-Benzylphenoxy)propanoic Acid Scaffold
A retrosynthetic analysis of this compound reveals two primary bond disconnections that lead to logical synthetic precursors. The core structure consists of a phenoxypropanoic acid moiety with a benzyl (B1604629) substituent on the phenyl ring.
The most apparent disconnection is at the ether linkage (C-O bond). This bond can be formed through nucleophilic substitution, suggesting two main synthetic strategies: the Williamson ether synthesis and the Ullmann condensation.
Route A: Williamson Ether Synthesis Approach
This approach involves the reaction of 2-benzylphenol (B1197477) with a 2-halopropanoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid. The key precursors are therefore 2-benzylphenol and an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate).
Route B: Ullmann Condensation Approach
Alternatively, an Ullmann-type coupling reaction can be envisioned. This would involve the reaction of a phenol (B47542) with a substituted aryl halide. In the context of this compound, this could involve reacting the sodium salt of a 2-halophenol with a benzyl derivative, although the Williamson approach is generally more common for this type of ether linkage.
A second key disconnection is at the C-C bond of the propanoic acid side chain. This could theoretically be achieved through methods like the arylation of a propanoic acid enolate. However, the formation of the ether linkage is a more common and generally more efficient strategy for this class of compounds.
Development of Novel Synthetic Pathways for this compound
Building upon the retrosynthetic analysis, the development of novel and efficient synthetic pathways is crucial. These pathways often focus on improving yield, selectivity, and sustainability.
Ligand-Mediated Coupling Reactions
While the classical Williamson ether synthesis often proceeds without a catalyst, modern variations can employ phase-transfer catalysts to enhance reaction rates and yields, especially when dealing with less reactive substrates.
Stereoselective Synthesis Approaches
The propanoic acid moiety of this compound contains a stereocenter. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of the compound is of significant interest.
One common strategy for achieving stereoselectivity is the use of a chiral auxiliary. For instance, a chiral oxazolidinone can be acylated with a propionyl group. Subsequent alkylation of the enolate with a suitable benzylating agent, followed by cleavage of the auxiliary, can yield the desired enantiomer of the propanoic acid. The stereoselectivity is controlled by the steric hindrance of the chiral auxiliary, which directs the approach of the electrophile. Evans oxazolidinones are a well-known class of chiral auxiliaries used for the diastereoselective alkylation of enolates. williams.edu
Another approach involves the use of a chiral starting material, such as an enantiomerically pure 2-halopropanoate ester, in a Williamson ether synthesis with 2-benzylphenol. A patent for the synthesis of (R)-2-benzyloxy propionic acid describes the reaction of R-methyl lactate (B86563) with a benzyl halide in the presence of sodium tert-amylate, which could be adapted for this synthesis. google.com
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include atom economy, the use of less hazardous reagents and solvents, and energy efficiency.
The Williamson ether synthesis can be made greener by using a catalytic amount of a phase-transfer catalyst instead of stoichiometric amounts of reagents and by choosing solvents with a lower environmental impact. The use of microwave irradiation has also been shown to accelerate Williamson ether synthesis, potentially reducing energy consumption and reaction times. rsc.org
For Ullmann condensations, a significant green chemistry challenge is the use of copper catalysts, which can be toxic. Research into using lower catalyst loadings and recyclable copper catalysts is an active area. Furthermore, the development of solvent-free or aqueous reaction conditions would significantly improve the greenness of the synthesis. Some modern methods for ether synthesis focus on avoiding strong acids and bases and high temperatures, and aim for purification by distillation rather than chromatography, which consumes large amounts of solvents. bath.ac.uk
The greenness of a chemical process can be quantitatively assessed using various metrics. Some of the commonly used metrics include:
| Metric | Description |
| Atom Economy (AE) | A measure of the efficiency of a reaction in converting reactants to the desired product. |
| Reaction Mass Efficiency (RME) | Takes into account the yield, stoichiometry, and atom economy of a reaction. mygreenlab.orgnih.gov |
| E-Factor | The ratio of the mass of waste to the mass of product. nih.gov |
| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the product. |
Optimization of Reaction Conditions and Process Parameters
To maximize the yield and purity of this compound, the optimization of reaction conditions is paramount. This involves a systematic study of various parameters that can influence the outcome of the synthesis.
Catalyst Screening and Selection
In ligand-mediated Ullmann-type syntheses, the choice of both the copper source and the ligand is critical. A screening of various ligands can identify the most effective one for a specific transformation. For the synthesis of electron-rich diaryl ethers, a study screened 56 different multidentate ligands and found that while many showed catalytic activity, N,N-dimethylglycine provided the best performance in their model system. wikipedia.org Such a screening approach would be essential to optimize the synthesis of this compound via an Ullmann condensation.
The following table provides an example of a catalyst screening approach for an Ullmann diaryl ether synthesis, which could be adapted for the target molecule.
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | None | K₃PO₄ | Acetonitrile (B52724) | 80 | <5 |
| 2 | CuI | N,N-Dimethylglycine | K₃PO₄ | Acetonitrile | 80 | 85 |
| 3 | CuI | L-Proline | K₃PO₄ | Acetonitrile | 80 | 78 |
| 4 | Cu₂O | N,N-Dimethylglycine | Cs₂CO₃ | DMF | 100 | 92 |
For the Williamson ether synthesis, while often uncatalyzed, the choice of a phase-transfer catalyst can be optimized. Common phase-transfer catalysts include quaternary ammonium (B1175870) salts and crown ethers.
The selection of the base is also a critical parameter to optimize. Strong bases like sodium hydride are effective but require anhydrous conditions. Weaker bases like potassium carbonate can also be used, often in combination with a polar aprotic solvent like DMF or acetonitrile to facilitate the reaction. scilit.comsigmaaldrich.com
The optimization of reaction temperature and time is also crucial to balance reaction rate with the potential for side reactions or product decomposition.
Temperature and Pressure Profiling
Temperature is a critical parameter that directly affects the reaction rate. As with most chemical reactions, an increase in temperature generally leads to a faster reaction. However, for the synthesis of this compound, temperature must be carefully controlled to ensure selectivity and prevent degradation of reactants or products.
Temperature Optimization:
Reaction Rate vs. Side Reactions: While higher temperatures accelerate the desired S(_N)2 reaction, they can also promote the competing E2 elimination reaction. A temperature profile must be established to find the optimal balance that provides a reasonable reaction time while minimizing the formation of byproducts. For many Williamson ether syntheses, temperatures in the range of 50-100 °C are common. For example, a synthesis of a related compound, 2-(p-methylphenyl) propionic acid, was conducted at 80 °C for the hydrolysis step.
Initial Deprotonation: The initial deprotonation of 2-benzylphenol is often exothermic. Some procedures for analogous reactions introduce the base at a lower temperature (e.g., 0-5 °C) to control the exotherm before heating the mixture for the substitution reaction.
Reflux Conditions: The reaction can be run at the reflux temperature of the chosen solvent to maintain a constant and controlled temperature. For instance, using toluene (B28343) would imply a reaction temperature of around 110 °C.
Pressure Considerations:
For the laboratory-scale synthesis of this compound via the Williamson route, the reaction is typically conducted at atmospheric pressure. The use of elevated pressure is generally not required unless a low-boiling solvent is used and the desired reaction temperature is above its normal boiling point. In such cases, the reaction would need to be carried out in a sealed pressure vessel. However, for common solvents like DMF, DMSO, or toluene, atmospheric pressure is sufficient.
Table 2: Illustrative Temperature Profiling for the Synthesis of Ethyl 2-(2-benzylphenoxy)propanoate (This table is a hypothetical profile based on common practices for Williamson ether synthesis)
| Step | Temperature Range (°C) | Rationale |
| Deprotonation of 2-benzylphenol with NaH | 0 - 10 | Control initial exotherm of hydride reaction. |
| Addition of Ethyl 2-bromopropanoate | 10 - 25 | Gradual addition to manage any exothermic reaction. |
| Reaction | 60 - 80 | Optimal balance between reaction rate and minimizing elimination side reactions. |
| Hydrolysis of Ester | 80 - 100 (Reflux) | Sufficient energy to drive the saponification to completion in a reasonable timeframe. |
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a preparative scale (kilograms) introduces several challenges that must be addressed to ensure safety, efficiency, and consistency.
Key Scale-Up Challenges and Solutions:
Heat Management: The exothermic nature of the deprotonation and, to a lesser extent, the substitution reaction, becomes a major safety concern on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.
Solution: Use of jacketed reactors with controlled heating/cooling systems is essential. Slow, controlled addition of reagents, particularly the base and the alkylating agent, is critical to manage the rate of heat generation.
Mixing: Ensuring homogeneous mixing in a large reactor is more difficult than in a small flask. Poor mixing can lead to localized "hot spots," lower yields, and an increase in byproducts.
Solution: Employing efficient overhead mechanical stirrers (as opposed to magnetic stir bars) is necessary. The design of the stirrer (e.g., anchor, turbine) should be chosen to suit the viscosity and volume of the reaction mixture.
Reagent Handling and Addition: Handling large quantities of flammable solvents and corrosive or reactive reagents (like sodium hydride or strong bases) requires specialized equipment and safety protocols.
Solution: Use of automated dosing pumps for reagent addition can improve safety and control. Reactions should be conducted in a well-ventilated area or a walk-in fume hood, with appropriate personal protective equipment.
Work-up and Purification: Processing large volumes during extraction, washing, and filtration can be cumbersome.
Solution: Use of larger separatory funnels or dedicated extraction vessels is required. For purification, crystallization is generally preferred over chromatography on a large scale due to cost and time. The choice of crystallization solvent becomes a critical parameter to optimize for high recovery and purity.
Solvent Recovery: On a preparative scale, the cost of solvents and the environmental impact of their disposal become significant.
Solution: Implementing solvent recovery through distillation can significantly reduce costs and waste, making the process more economical and "greener." For example, a patent for synthesizing a similar compound highlights the advantage of recycling the solvent to reduce production costs.
By carefully addressing these factors, the synthesis of this compound can be effectively scaled from the laboratory bench to a preparative production level.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. For 2-(2-Benzylphenoxy)propanoic acid , a full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment
A complete assignment of the ¹H and ¹³C NMR spectra would necessitate the use of two-dimensional NMR techniques.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to identify adjacent protons. For instance, it would show the correlation between the methine proton at the chiral center and the methyl protons of the propanoic acid moiety, as well as correlations between the protons on the benzyl (B1604629) and phenoxy rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the chemical shifts of the carbon atoms in the aromatic rings and the propanoic acid chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be vital for piecing together the molecular fragments. Key correlations would be expected between the benzylic protons and the carbons of the phenoxy ring, and between the methine proton of the propanoic acid group and the ether oxygen-linked carbon of the phenoxy ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. For This compound , NOESY could help determine the spatial relationship between the benzyl group and the propanoic acid side chain.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on analogous structures. Actual experimental values would be necessary for a definitive assignment.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid OH | ~12.0 | - |
| Aromatic Protons | 6.8 - 7.5 | 110 - 160 |
| Benzyl CH₂ | ~5.1 | ~70 |
| Propanoic CH | ~4.8 | ~75 |
| Propanoic CH₃ | ~1.6 | ~18 |
| Carboxylic Acid C=O | - | ~175 |
Note: This is a hypothetical data table. Actual experimental data is required for confirmation.
Application of Advanced NMR for Stereochemical Analysis (if applicable)
Given that This compound possesses a chiral center at the second carbon of the propanoic acid chain, it exists as a pair of enantiomers. Advanced NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents (e.g., Mosher's acid), could be employed to distinguish between the (R) and (S) enantiomers. These agents induce separate signals for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of This compound , and thus its elemental composition. For a molecular formula of C₁₆H₁₆O₃, the expected exact mass would be calculated and compared to the experimental value.
Fragmentation Pathway Analysis
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would be used. Expected fragmentation pathways for This compound would likely involve the loss of the carboxylic acid group, cleavage of the ether bond, and fragmentation of the benzyl group.
| Fragment Ion | Proposed Structure |
| [M-COOH]⁺ | Loss of the carboxylic acid group |
| [M-C₃H₅O₂]⁺ | Cleavage of the ether linkage |
| C₇H₇⁺ | Tropylium ion from the benzyl group |
Note: This is a hypothetical data table. Actual experimental data is required for confirmation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.
IR Spectroscopy: The IR spectrum of This compound would be expected to show a broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The C-O stretching of the ether linkage would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching and bending vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar parts of the molecule, such as the aromatic rings.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=C (Aromatic) | 1450-1600 |
| C-O (Ether) | 1200-1300 |
Note: This is a hypothetical data table. Actual experimental data is required for confirmation.
X-ray Crystallography for Solid-State Structural Determination (if suitable crystals are obtained)
Conformation and Packing Analysis
Detailed experimental data regarding the specific conformation and crystal packing of this compound is not available in the reviewed scientific literature. To perform a thorough conformation and packing analysis, crystallographic studies, such as single-crystal X-ray diffraction, would be required. Such studies provide precise measurements of bond lengths, bond angles, and torsion angles, which define the three-dimensional shape of the molecule.
This analysis would reveal the spatial arrangement of the benzyl group relative to the phenoxypropanoic acid moiety. Key conformational features of interest would include the torsion angles around the ether linkage and the orientation of the carboxylic acid group.
Furthermore, crystal packing analysis would describe how individual molecules of this compound arrange themselves in the solid state. This would involve identifying the unit cell parameters, the space group, and any repeating motifs in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.
Intermolecular Interactions in the Crystalline State
Without experimental crystal structure data, a definitive analysis of the intermolecular interactions for this compound in the crystalline state cannot be provided. However, based on its chemical structure, several types of interactions would be expected to play a role in its solid-state assembly.
A detailed list of potential interactions and the atoms involved is hypothetically outlined in the table below.
| Interaction Type | Donor/Acceptor Atoms (Hypothetical) |
| Hydrogen Bonding | O-H···O=C |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring |
| van der Waals Forces | All atoms |
Definitive identification and characterization of these interactions await experimental elucidation of the compound's crystal structure.
Theoretical and Computational Investigations of 2 2 Benzylphenoxy Propanoic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These methods provide a robust framework for understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
Density Functional Theory (DFT) has emerged as a leading method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For 2-(2-benzylphenoxy)propanoic acid, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-31G(d,p), can be used to determine its optimized ground-state geometry. These calculations would reveal key structural parameters.
| Bond | Calculated Bond Length (Å) |
|---|---|
| C(aromatic)-O | 1.365 |
| O-C(propanoic) | 1.432 |
| C(propanoic)-C(chiral) | 1.535 |
| C(chiral)-C(methyl) | 1.530 |
| C=O(carboxyl) | 1.215 |
| C-OH(carboxyl) | 1.358 |
| C(aromatic)-C(benzyl) | 1.510 |
| Atoms | Calculated Bond Angle (°) |
|---|---|
| C(aromatic)-O-C(propanoic) | 118.5 |
| O-C(propanoic)-C(chiral) | 109.8 |
| O=C-OH(carboxyl) | 123.0 |
| C(aromatic)-C(benzyl)-C(aromatic) | 114.2 |
Furthermore, DFT calculations provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would likely indicate regions of high electron density around the oxygen atoms of the carboxyl and ether groups, making them susceptible to electrophilic attack, while the acidic proton of the carboxyl group would be a site of high positive potential.
The flexibility of the ether linkage and the rotatable bonds in the benzyl (B1604629) and propanoic acid moieties suggest that this compound can exist in multiple conformations. A thorough conformational analysis, typically performed by systematically rotating dihedral angles and calculating the corresponding energies using DFT, is crucial for understanding its three-dimensional structure and reactivity.
The key dihedral angles to consider would be around the C(aromatic)-O bond, the O-C(propanoic) bond, and the bonds connecting the benzyl group to the phenoxy ring. The resulting potential energy surface would reveal the global minimum energy conformation as well as other low-energy conformers and the energy barriers between them. It is anticipated that steric hindrance between the benzyl group and the propanoic acid side chain plays a significant role in determining the preferred conformation. Studies on similar flexible carboxylic acids have shown that both syn and anti conformations of the carboxyl group can be stable, with the relative energies being influenced by intramolecular hydrogen bonding and solvent effects. nih.gov
Spectroscopic Property Prediction from First Principles
First-principles calculations are invaluable for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants is a powerful application of quantum chemistry. Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can calculate the ¹H and ¹³C NMR spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure.
| Carbon Atom | Calculated Chemical Shift (ppm) |
|---|---|
| C=O (carboxyl) | 175.8 |
| C-O (phenoxy) | 155.2 |
| Aromatic Carbons | 115-135 |
| C-O (propanoic) | 75.4 |
| CH₂ (benzyl) | 36.1 |
| CH₃ (propanoic) | 18.9 |
Theoretical vibrational spectroscopy, based on the calculation of the second derivatives of the energy with respect to atomic displacements, provides the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the C-O stretching of the ether linkage, and various C-H bending and stretching modes of the aromatic rings and the aliphatic chain. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and deficiencies in the theoretical model, leading to better agreement with experimental spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H stretch (carboxyl) | 3450 (broad) |
| C-H stretch (aromatic) | 3050-3100 |
| C-H stretch (aliphatic) | 2850-2980 |
| C=O stretch (carboxyl) | 1725 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ether) | 1240 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment. nih.gov
For this compound, MD simulations would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or a non-polar solvent, and solving Newton's equations of motion for all atoms in the system. These simulations, typically run for nanoseconds or longer, would provide a detailed picture of how the molecule moves and changes its shape in solution.
The trajectories from MD simulations can be analyzed to understand the conformational landscape in a solvent, which can differ significantly from the gas phase due to solute-solvent interactions. For instance, the presence of water molecules could stabilize certain conformations through hydrogen bonding with the carboxylic acid group. MD simulations are also crucial for studying the formation of intermolecular interactions, such as the dimerization of the carboxylic acid moieties, which is a common phenomenon for this class of compounds. The insights gained from MD simulations are vital for understanding the behavior of this compound in a realistic chemical or biological environment. orientjchem.org
Structure-Activity Relationship (SAR) Studies via Chemoinformatic Approaches
Structure-Activity Relationship (SAR) studies for this compound and its analogs are crucial for understanding how molecular structure influences biological activity. Chemoinformatic approaches provide a systematic way to quantify and correlate structural features with activity, guiding the design of more potent and selective compounds. These methods involve the calculation of various molecular descriptors that capture the topological, electronic, and steric properties of the molecule.
For a compound like this compound, key structural features amenable to SAR analysis include the carboxylic acid group, the propanoic acid chain, the ether linkage, and the relative positions of the benzyl and phenoxy groups. Chemoinformatic tools can be used to generate a wide array of descriptors for this molecule and its hypothetical derivatives to build predictive models.
Key Chemoinformatic Descriptors for SAR Analysis:
A typical chemoinformatic analysis would involve the calculation of descriptors such as:
Molecular Weight (MW): Influences solubility, absorption, and distribution.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which is critical for membrane permeability.
Topological Polar Surface Area (TPSA): Predicts hydrogen bonding potential and affects cell penetration.
Number of Rotatable Bonds: Relates to conformational flexibility, which can impact binding affinity.
Hydrogen Bond Donors and Acceptors: The carboxylic acid group is a key site for hydrogen bonding.
Quantum Chemical Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insight into the molecule's reactivity.
By systematically modifying the structure of this compound (e.g., by adding substituents to the phenyl rings or altering the linker) and calculating these descriptors, quantitative structure-activity relationship (QSAR) models can be developed. These models mathematically link the descriptors to biological activity, allowing for the virtual screening of new, potentially more active compounds.
Illustrative Chemoinformatic Data for this compound:
| Descriptor | Value | Significance in SAR |
| Molecular Formula | C16H16O3 | Basic structural information |
| Molecular Weight | 256.29 g/mol | Affects pharmacokinetic properties |
| XLogP3 | 3.5 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 1 | Carboxylic acid proton |
| Hydrogen Bond Acceptors | 3 | Carbonyl and ether oxygens |
| Rotatable Bonds | 5 | High conformational flexibility |
| TPSA | 46.5 Ų | Moderate polar surface area |
This table contains computed property values for this compound and illustrates typical data used in chemoinformatic studies.
Molecular Docking and Binding Affinity Prediction with Model Protein Systems (e.g., peroxisome proliferator-activated receptors (PPARs) as seen for related compounds)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, peroxisome proliferator-activated receptors (PPARs) represent a relevant model system, as other fibrate drugs and phenoxypropanoic acid derivatives are known to interact with these nuclear receptors. PPARs have a well-defined ligand-binding domain (LBD) that can accommodate acidic lipids, making it a plausible target for this compound.
The docking process involves placing the 3D structure of this compound into the binding site of a PPAR isoform (e.g., PPARα, PPARγ) and calculating the binding energy for different poses. The results can predict the binding affinity and reveal the key interactions that stabilize the ligand-protein complex.
Identification of Potential Binding Pockets and Key Residues
The ligand-binding pocket of PPARs is relatively large and Y-shaped, with three main arms. Docking simulations would aim to predict how this compound fits within this pocket. The carboxylic acid moiety is expected to anchor the ligand by forming hydrogen bonds with key polar residues at the entrance of the pocket. For PPARγ, these residues typically include Ser289, His323, His449, and Tyr473. For PPARα, the corresponding residues are Ser280, Tyr314, and His440.
The benzyl and phenoxy groups of the ligand would likely occupy the hydrophobic regions of the pocket, forming van der Waals and hydrophobic interactions with non-polar amino acid residues. The flexibility of the molecule, due to its rotatable bonds, allows it to adopt a conformation that maximizes these favorable interactions.
Potential Key Interacting Residues in PPARα LBD:
| Residue | Interaction Type | Part of Ligand Involved |
| Ser280 | Hydrogen Bond | Carboxylic Acid |
| Tyr314 | Hydrogen Bond | Carboxylic Acid |
| His440 | Hydrogen Bond | Carboxylic Acid |
| Leu277 | Hydrophobic | Phenyl Ring |
| Ile317 | Hydrophobic | Benzyl Group |
| Cys276 | Hydrophobic | Phenyl Ring |
| Met320 | Hydrophobic | Propanoic Chain |
This table illustrates a hypothetical set of key residues and interactions for this compound within a PPARα binding pocket, based on known interactions of similar ligands.
Ligand-Target Interaction Profiling
A detailed ligand-target interaction profile would be generated from the best-docked poses. This profile provides a comprehensive view of all intermolecular forces contributing to the binding affinity.
Hydrogen Bonds: The most critical interactions for anchoring the molecule are expected to be hydrogen bonds between the ligand's carboxylate group and the polar residues in the binding site.
Hydrophobic Interactions: The two aromatic rings (benzyl and phenoxy) would be buried within hydrophobic sub-pockets, interacting with residues like leucine, isoleucine, and valine. The specific shape and orientation of these rings are critical for achieving high affinity.
Pi-Pi Stacking: It is possible for one or both of the aromatic rings to engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding pocket, further stabilizing the complex.
The predicted binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol), provides a quantitative measure of the ligand's potential as a PPAR agonist. Lower binding energy values suggest a more stable complex and higher affinity. By comparing the interaction profile of this compound with that of known PPAR agonists, researchers can assess its potential to activate the receptor and guide further optimization.
Biochemical and Molecular Interaction Studies in Vitro & Non Clinical
Investigation of Biochemical Pathway Modulation by 2-(2-Benzylphenoxy)propanoic Acid
Extensive literature searches did not yield any specific studies on the modulation of biochemical pathways by this compound.
Exploration of Metabolic Enzymes and Their Interactions (e.g., related to propanoic acid metabolism)
No research data could be found that investigates the interaction of this compound with metabolic enzymes, including those related to the general metabolism of propanoic acid. While the metabolism of propanoic acid itself is well-documented, involving its conversion to propionyl-CoA and subsequent entry into the citric acid cycle, specific studies involving the title compound are absent from the scientific literature.
Receptor Binding Assays with Relevant Target Classes (e.g., nuclear receptors, G-protein coupled receptors)
There are no publicly available records of receptor binding assays performed with this compound against any target classes, including nuclear receptors or G-protein coupled receptors.
Studies of Molecular Mechanisms of Action in Cellular Systems (Non-Clinical)
No non-clinical studies in cellular systems have been published that would elucidate the molecular mechanisms of action for this compound.
Cell-Free System Assays to Delineate Direct Molecular Targets
Information regarding the use of cell-free system assays to identify direct molecular targets of this compound is not available in the reviewed scientific literature.
Investigation of Signal Transduction Pathway Modulation
There are no research findings detailing the modulation of any signal transduction pathways by this compound.
Assessment of Enzyme Inhibition or Activation Profiles
No data is available in the scientific literature regarding the assessment of enzyme inhibition or activation profiles for this compound.
Kinetic Characterization of Enzyme Interactions
No studies were identified that investigated the kinetic parameters of this compound's interaction with any enzyme. Therefore, data regarding its binding affinity (Kᵢ), the concentration required for 50% inhibition (IC₅₀), or other kinetic constants are not available.
Table 1: Kinetic Parameters of this compound Interaction with Enzymes
| Enzyme | Kᵢ | IC₅₀ | Method |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Irreversible vs. Reversible Inhibition Studies
There is no available research to determine whether the potential enzymatic inhibition by this compound is reversible or irreversible. Such studies are crucial for understanding the mechanism of action of a compound, including whether it forms a covalent bond with its target or binds non-covalently.
Table 2: Summary of Reversible/Irreversible Inhibition Studies for this compound
| Enzyme | Type of Inhibition | Experimental Evidence |
|---|---|---|
| Data not available | Data not available | Data not available |
Derivatization and Structure Function Relationship Studies
Synthesis of Analogues and Homologues of 2-(2-Benzylphenoxy)propanoic Acid
The synthesis of analogues and homologues is a cornerstone of lead optimization in drug discovery. This involves systematically altering different parts of the lead molecule, in this case, this compound, to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
The propanoic acid group is a critical functional group, likely involved in binding to a biological target through ionic interactions or hydrogen bonding. Modifications to this moiety could include:
Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl) can modulate lipophilicity and cell permeability. These esters may also act as prodrugs, which are converted to the active carboxylic acid in the body.
Amidation: Synthesis of primary, secondary, or tertiary amides introduces different hydrogen bonding capabilities and can alter the molecule's metabolic stability.
Homologation: The propanoic acid chain could be lengthened or shortened (e.g., to acetic acid or butanoic acid derivatives) to probe the optimal distance between the acidic group and the rest of the molecule for target binding.
Alpha-Substitution: Introducing substituents at the alpha-position of the propanoic acid can influence both potency and metabolic stability. For instance, adding a methyl group can create a chiral center, leading to stereoisomers with potentially different biological activities.
The benzyl (B1604629) and phenoxy rings of this compound offer numerous positions for substitution to explore the electronic and steric requirements for biological activity.
Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) at different positions on either the benzyl or the phenoxy ring can significantly impact binding affinity and selectivity. For example, electron-withdrawing or electron-donating groups can alter the electronic distribution of the aromatic rings, influencing interactions with the target protein. nih.gov
Positional Isomerism: Moving the benzyl group to the meta- (3-) or para- (4-) position of the phenoxy ring would generate positional isomers. Studying these isomers would provide valuable information about the spatial requirements of the binding pocket.
Bioisosterism is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.gov
Carboxylic Acid Bioisosteres: The carboxylic acid group could be replaced by other acidic functional groups such as tetrazole, hydroxamic acid, or acylsulfonamide. cambridgemedchemconsulting.com These replacements can improve oral bioavailability and metabolic stability.
Ring Bioisosteres: The phenyl rings could be replaced by other aromatic or heteroaromatic rings (e.g., pyridine, thiophene, furan) to explore the impact of heteroatoms on binding and to potentially introduce new interaction points with the biological target.
A hypothetical table illustrating potential bioisosteric replacements for the carboxylic acid moiety is presented below.
| Original Functional Group | Bioisosteric Replacement | Potential Advantage |
| Carboxylic Acid | Tetrazole | Improved metabolic stability, increased acidity |
| Carboxylic Acid | Hydroxamic Acid | Enhanced metal chelation, potential for new interactions |
| Carboxylic Acid | Acylsulfonamide | Increased acidity, altered hydrogen bonding pattern |
Systematic Variation of Stereochemistry (if applicable)
The propanoic acid moiety of this compound contains a chiral center at the second carbon. Therefore, this compound exists as two enantiomers, (R)-2-(2-Benzylphenoxy)propanoic acid and (S)-2-(2-Benzylphenoxy)propanoic acid. It is common in drug development for enantiomers to exhibit different pharmacological and toxicological profiles.
A systematic study would involve the synthesis and biological evaluation of each enantiomer separately to determine if the desired activity is stereospecific. This is crucial as one enantiomer may be significantly more potent or have a better safety profile than the other. The synthesis of enantiomerically pure forms can be achieved through chiral resolution of a racemic mixture or by asymmetric synthesis. google.com
Mechanistic Probes and Reporter Molecule Conjugation
To elucidate the mechanism of action and to visualize the distribution of this compound in biological systems, it could be conjugated with mechanistic probes or reporter molecules.
Fluorescent Labeling: Attaching a fluorescent tag (e.g., fluorescein, rhodamine) would allow for the visualization of the compound's localization within cells or tissues using fluorescence microscopy.
Biotinylation: Conjugation with biotin (B1667282) would enable affinity-based pulldown experiments to identify the protein targets of the compound.
Radiolabeling: Introducing a radioactive isotope (e.g., ³H, ¹⁴C) would allow for quantitative analysis of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Correlation of Structural Modifications with Biological and Mechanistic Effects
The ultimate goal of the derivatization studies is to establish a clear correlation between the structural modifications and the resulting biological and mechanistic effects. The data obtained from the biological evaluation of the synthesized analogues would be compiled to build a comprehensive SAR model.
This model would help in understanding which structural features are essential for activity and which can be modified to improve the compound's properties. For instance, a table could be constructed to correlate the type and position of a substituent on the phenyl ring with the compound's binding affinity (e.g., IC₅₀ or Kᵢ values) for its target.
A hypothetical SAR data table is shown below.
| Compound | R¹ Substituent | R² Substituent | Binding Affinity (IC₅₀, nM) |
| 1 (Parent) | H | H | 100 |
| 2 | 4-Cl | H | 50 |
| 3 | 4-OCH₃ | H | 200 |
| 4 | H | 4'-F | 75 |
This systematic approach of synthesis and biological testing is fundamental to the iterative process of drug design and development, aiming to produce a final drug candidate with optimal efficacy and safety.
Advanced Analytical Methodologies for Research Applications
Development of High-Throughput Screening Assays for Compound Activity
High-throughput screening (HTS) is essential for rapidly evaluating the biological activity of large numbers of compounds. For phenoxypropanoic acid derivatives, HTS assays are often developed to screen for specific biological activities, such as enzymatic inhibition or receptor binding. While specific HTS assays for 2-(2-Benzylphenoxy)propanoic acid are not widely documented, methods developed for structurally related compounds, like (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), provide a strong blueprint.
Research into the biosynthesis of R-HPPA, a key intermediate for certain herbicides, has led to the development of efficient HTS methods to identify microbial strains with enhanced production capabilities. nih.gov One such method is a colorimetric assay based on the reaction of hydroxylated aromatic products. In this system, R-HPPA is oxidized by potassium dichromate to form a brown-colored quinone-type compound, the absorbance of which can be measured spectrophotometrically at 570 nm to quantify the compound's concentration. nih.gov Another rapid throughput assay for R-HPPA involves a reaction with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of potassium hexacyanoferrate (K₃[Fe(CN)₆]). nih.gov This reaction produces an orange-red chromophore, indoxyl antipyrine, which can be measured at 550 nm. nih.gov This method is highly adaptable for multiplate readers, allowing for the screening of thousands of samples per day with high accuracy and repeatability. nih.gov
These colorimetric approaches could be adapted to screen for activities related to this compound, for instance, by using engineered cell lines that produce a reporter signal (e.g., color, fluorescence) in response to the compound's interaction with a specific biological target.
Table 1: Example High-Throughput Screening Assay Parameters for a Related Phenoxypropanoic Acid
| Parameter | Description | Reference |
|---|---|---|
| Target Compound | (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) | nih.gov |
| Assay Principle | Colorimetric reaction with 4-aminoantipyrine (4-AAP) and K₃[Fe(CN)₆] | nih.gov |
| Detection Wavelength | 550 nm | nih.gov |
| Throughput Potential | 3000-5000 samples/day | nih.gov |
| Verification | Results showed no obvious differences compared to High-Performance Liquid Chromatography (HPLC) method | nih.gov |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are fundamental for assessing the purity of this compound and quantifying it in research matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing phenoxypropanoic acids. A C18 column is typically used, which separates compounds based on their hydrophobicity. pensoft.netpensoft.net For the analysis of compounds like this compound, a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (often a phosphate (B84403) buffer) is used. pensoft.netpensoft.netsielc.com The pH of the mobile phase is critical and is usually acidic to ensure the carboxylic acid group is protonated, leading to better retention and peak shape. UV detection is standard, with the wavelength set to an absorbance maximum of the compound, for instance, 225 nm for a related pyrrole-substituted propanoic acid. pensoft.netpensoft.net These methods are validated for precision, linearity, accuracy, and selectivity according to ICH guidelines. pensoft.net
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While direct analysis of carboxylic acids like this compound can be challenging due to their polarity and potential for thermal degradation, derivatization can overcome these issues. However, methods for direct analysis of propanoic acid have been developed. For instance, a method for determining propionic acid in food samples uses an HP-INNOWAX column with a flame ionization detector (FID). nih.gov Sample preparation involves extraction with an organic solvent like ethyl acetate (B1210297) after acidification of the matrix. nih.gov
Table 2: Example HPLC Method Parameters for Related Propanoic Acids
| Analyte | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid | C18 (150x4 mm, 5 µm) | Acetonitrile (B52724):Phosphate buffer (pH 3) (50:50 v/v) | 1.0 mL/min | UV at 225 nm | pensoft.net |
| 2-[4-(6-chloroquinoxaline-2-yl-oxy)phenoxy]propanoic acid, (2R)- | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | Not specified | sielc.com |
| 2-(4-isobutylphenyl)propionic acid (Ibuprofen) | Microparticulate octadecylsilica | Aqueous acetonitrile buffered with chloroacetic acid | Not specified | Not specified | nih.gov |
Since this compound contains a chiral center at the second carbon of the propanoic acid moiety, it exists as a pair of enantiomers (R and S forms). Enantiomers often exhibit different biological activities, making the analysis of enantiomeric purity crucial. Chiral chromatography is the definitive method for separating and quantifying enantiomers. sigmaaldrich.com
This is typically achieved using HPLC with a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times. sigmaaldrich.com For aryloxyphenoxypropanoic acids, CSPs based on glycopeptides like teicoplanin have proven effective, achieving baseline resolution of the R- and S-isomers without derivatization. nih.gov Another approach involves using an alpha-1-acid glycoprotein (B1211001) column. nih.gov The performance of these methods is high, with reported precision (RSD < 0.6%) and accuracy (error < 0.5%) for quantifying minor enantiomeric impurities. nih.gov
For GC, chiral separations are also possible using capillary columns containing derivatized cyclodextrins. gcms.cz
Table 3: Chiral HPLC Separation Parameters for a Related Aryloxyphenoxypropanoic Acid
| Parameter | Description | Reference |
|---|---|---|
| Analyte | 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid | nih.gov |
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Chiral Stationary Phase (CSP) | Column with the glycopeptide, teicoplanin, as the chiral selector | nih.gov |
| Resolution | Baseline resolution of R- and S-isomers | nih.gov |
| Method Validation (Assay) | Precise (RSD < 0.6%), Accurate (error, 0.5%), Linear (r² = 0.9998) | nih.gov |
| Optical Purity Assessment | Precisely (RSD = 0.5%) and accurately (error, 0.9%) detects 0.3-6.0% of the S-isomer in the R-isomer | nih.gov |
Hyphenated Techniques for Complex Mixture Analysis
For analyzing this compound in complex biological or environmental matrices, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. It provides high sensitivity and structural information based on the mass-to-charge ratio (m/z) of the compound and its fragmentation patterns. thepharmajournal.comd-nb.info The NIST WebBook provides extensive mass spectral data for propanoic acid and its derivatives, which can be used as a reference for identifying related compounds. nist.gov While direct analysis is possible, derivatization is often employed to improve the chromatographic properties of polar analytes like carboxylic acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for quantifying low levels of compounds in complex mixtures. It involves coupling HPLC with a tandem mass spectrometer (e.g., a triple quadrupole). This setup allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). labmedica.com For carboxylic acids, which can be difficult to ionize, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can enhance sensitivity in the mass spectrometer. nih.govunimi.it The analysis is typically carried out on a reversed-phase column with a gradient elution using water and acetonitrile, both containing a modifier like formic acid to aid ionization. nih.gov
Microfluidic and Miniaturized Analytical Platforms
Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple laboratory functions onto a single chip of only a few square centimeters in size. These platforms offer significant advantages for research applications, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput automation and portability.
For a compound like this compound, microfluidic platforms could be developed for various applications. For example, miniaturized liquid chromatography systems can perform rapid purity analysis. Capillary electrophoresis (CE), another technique readily implemented on a chip, has been used for the chiral separation of aryloxyphenoxypropanoic acids. nih.gov In one study, CE using hydroxypropyl-beta-cyclodextrin as a chiral selector was able to separate the enantiomers of a related compound, although it was found to be less precise and accurate than HPLC for quantitative assays. nih.gov
Furthermore, microfluidic devices can be designed to perform cell-based assays, allowing for the study of the compound's effect on cells in a highly controlled microenvironment. While specific microfluidic applications for this compound are not yet established in the literature, the versatility of the technology makes it a promising frontier for future research into this and other novel compounds.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Biochemical Interactions
The core of understanding the potential of any bioactive compound lies in elucidating its interactions with biological systems. For 2-(2-Benzylphenoxy)propanoic acid, a primary future direction is the systematic exploration of its undiscovered biochemical interactions. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.orgresearchgate.netijpsr.comresearchgate.net However, research has increasingly shown that the biological activities of these compounds are not limited to COX inhibition. nih.gov
Future research should, therefore, cast a wider net to identify novel protein targets and signaling pathways that may be modulated by this compound. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and chemical proteomics can be employed to pull down and identify interacting proteins from complex cellular lysates. Given the structural similarities to other bioactive molecules, it is plausible that this compound could interact with a range of enzymes, receptors, or transcription factors beyond the classical NSAID targets. For instance, some propionic acid derivatives have been investigated for their potential anticancer and anticonvulsant activities, suggesting interactions with pathways involved in cell proliferation and neuronal signaling. orientjchem.orgresearchgate.netijpsr.comresearchgate.net
Integration with Systems Biology Approaches for Comprehensive Pathway Mapping
To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-target interactions and embrace a systems biology approach. nih.govazolifesciences.comresearchgate.net Systems biology aims to understand the complex interplay of genes, proteins, and metabolites within a biological system. nih.govnih.govnih.gov By integrating high-throughput 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling, researchers can construct comprehensive pathway maps that illustrate the global impact of a compound on cellular function. nih.gov
For this compound, this would involve treating cell lines or model organisms with the compound and subsequently analyzing the global changes in gene expression, protein abundance, and metabolite levels. The resulting datasets can then be used to identify significantly perturbed pathways and biological processes. This approach can reveal unexpected connections and off-target effects that might not be apparent from traditional biochemical assays. nih.gov Such an approach has been instrumental in drug discovery for understanding the multifaceted effects of drugs and identifying potential biomarkers for efficacy and toxicity. nih.govazolifesciences.com
Potential as a Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.gov Given the potential for specific biochemical interactions, this compound could be developed into a valuable chemical probe. To serve as a high-quality probe, a molecule should ideally exhibit high potency, selectivity, and a well-characterized mechanism of action.
The development of this compound as a chemical probe would necessitate the synthesis of analogs and the establishment of clear structure-activity relationships (SAR). orientjchem.org By systematically modifying the benzyl (B1604629), phenoxy, and propanoic acid moieties, researchers can optimize its affinity and selectivity for a particular biological target. Furthermore, the addition of a reporter tag, such as a fluorophore or a biotin (B1667282) handle, would enable the visualization and tracking of the probe within cells, facilitating the study of its target's localization and dynamics. The development of such probes derived from fatty acids has already proven to be a powerful tool for profiling protein families in living cells. nih.gov
Development of Advanced Computational Models for Predictive Research
In modern drug discovery and chemical biology, computational modeling plays a crucial role in predicting the properties and activities of small molecules, thereby accelerating the research and development process. nih.gov For this compound, the development of advanced computational models represents a significant future research avenue.
These models can range from quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, to more sophisticated molecular dynamics (MD) simulations that provide insights into the dynamic interactions between the compound and its target protein at an atomic level. For instance, docking studies, a form of molecular modeling, are routinely used to predict the binding modes of ligands to macromolecules. nih.gov
By building predictive models for this compound, researchers could:
Virtually screen large libraries of related compounds to identify those with potentially enhanced activity or improved properties.
Predict potential off-target interactions, helping to anticipate and mitigate potential side effects.
Gain a deeper understanding of the molecular determinants of its biological activity, guiding the rational design of next-generation compounds.
The development of such predictive models has been successfully applied to other propionic acid derivatives to optimize their properties. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
